molecular formula C11H14ClNO B1472124 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one CAS No. 72435-91-7

3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one

Cat. No. B1472124
CAS RN: 72435-91-7
M. Wt: 211.69 g/mol
InChI Key: SVADFILSDCUZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one” is a chemical compound . It is related to 2,3-Dihydro-1H-quinolin-4-one, which is a beta-adrenergic blocking agent . It’s also related to 3,4-Dihydroquinolin-2(1H)-one, which is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects and to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms .


Synthesis Analysis

The synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones involves Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . This method allows for the preparation of a series of challenging quinolin-4-one derivatives with good functional group tolerance .


Molecular Structure Analysis

The molecular structure of “3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride” is represented by the linear formula C11H14ClNO . The InChI code for this compound is 1S/C11H13NO.ClH/c1-11(2)7-12-9-6-4-3-5-8(9)10(11)13;/h3-6,12H,7H2,1-2H3;1H .

Scientific Research Applications

Organic Synthesis Building Block

3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one: serves as a versatile building block in organic synthesis. It’s used to construct complex molecules due to its reactive sites which can undergo various chemical transformations . Researchers utilize this compound to synthesize a wide array of organic products, including pharmaceuticals and agrochemicals.

Pharmaceutical Research

This compound is a key intermediate in the synthesis of drugs exhibiting a range of biological activities. It’s particularly valuable in the development of medications with anti-inflammatory, anti-cancer, anti-diabetic, and anti-psychotic effects . Its derivatives are being explored for their therapeutic potential in treating chronic diseases.

Biological Studies

As a scaffold in drug discovery, this compound is used to study biological pathways and disease mechanisms. It helps in understanding the interaction between drugs and their targets, which is fundamental for the design of new therapeutic agents .

properties

IUPAC Name

3,3-dimethyl-1,2-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)7-12-9-6-4-3-5-8(9)10(11)13/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKSSTGBDKHCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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